molecular formula C25H26O6 B144448 Sigmoidin F CAS No. 126005-97-8

Sigmoidin F

Cat. No. B144448
CAS RN: 126005-97-8
M. Wt: 422.5 g/mol
InChI Key: WPVMLODCRMLWMB-HXUWFJFHSA-N
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Description

Sigmoidin F is a natural product that belongs to the family of flavonoids. It is a type of compound that is found in various plants, including the bark of the willow tree, the leaves of the tea plant, and the flowers of the chamomile plant. Sigmoidin F has been the subject of scientific research for its potential therapeutic applications due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of sigmoidin F is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
Sigmoidin F has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, sigmoidin F has been shown to have anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Sigmoidin F has several advantages for use in laboratory experiments. It is a natural product, which makes it a more attractive candidate for drug development compared to synthetic compounds. Additionally, it has been found to exhibit various biological activities, which makes it a promising candidate for the treatment of various diseases. However, the extraction process for sigmoidin F is complicated and requires a significant amount of time and resources. Additionally, the synthesis of sigmoidin F in the laboratory can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of sigmoidin F. One potential direction is to investigate its potential as a treatment for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of sigmoidin F and to identify its molecular targets. This information could help to guide the development of new drugs based on sigmoidin F. Finally, more research is needed to optimize the synthesis process for sigmoidin F to make it more accessible for use in laboratory experiments.
In conclusion, sigmoidin F is a natural product that has been the subject of scientific research for its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While the extraction and synthesis of sigmoidin F can be challenging, it is a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Scientific Research Applications

Sigmoidin F has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

126005-97-8

Product Name

Sigmoidin F

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1

InChI Key

WPVMLODCRMLWMB-HXUWFJFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C

SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

synonyms

sigmoidin F

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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